

# Early In Vitro Efficacy of Mitapivat (AG-348): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Mitapivat Sulfate |           |
| Cat. No.:            | B609057           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies that established the foundational efficacy of Mitapivat (AG-348), a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme. Mitapivat is under investigation for the treatment of pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.[1][2] This document details the drug's mechanism of action, presents quantitative data from key biochemical and cellular assays, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

## **Mechanism of Action**

Mitapivat is an orally available, small-molecule allosteric activator of the red blood cell isoform of pyruvate kinase (PKR).[3] It binds to a pocket at the dimer-dimer interface of the PKR tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4] This binding event induces a conformational change in the enzyme to its active R-state, thereby enhancing its catalytic activity.[1][4] By activating both wild-type and mutant PKR enzymes, Mitapivat aims to correct the underlying metabolic defects in red blood cells (RBCs) of patients with PK deficiency.[1][2] The enhanced PKR activity is expected to increase adenosine triphosphate (ATP) production and decrease levels of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG), ultimately improving RBC health and reducing hemolysis.[3][5]



## **Quantitative Data from In Vitro Studies**

The following tables summarize the key quantitative findings from early in vitro and ex vivo studies of Mitapivat.

Table 1: Biochemical Activation of Pyruvate Kinase (PKR)

| Enzyme Type                   | Parameter                         | Value      | Reference |
|-------------------------------|-----------------------------------|------------|-----------|
| Recombinant Wild-<br>Type PKR | AC50                              | 29 ± 17 nM | [1]       |
| Wild-Type PKR in<br>RBCs      | AC50                              | 62 nM      | [6]       |
| Wild-Type PKR in RBCs         | Fold Activation over DMSO control | ~2.5-fold  | [6]       |

Table 2: Effects on ATP Levels in Red Blood Cells



| Cell Type                             | Treatment               | Parameter                      | Value                       | Reference |
|---------------------------------------|-------------------------|--------------------------------|-----------------------------|-----------|
| Healthy Donor<br>RBCs                 | AG-348                  | AC50 for ATP increase          | 10.9 ± 7 nM                 | [1]       |
| Healthy Donor<br>RBCs                 | AG-348                  | Average ATP increase over DMSO | 60%                         | [1]       |
| PK-Deficient<br>RBCs (15<br>patients) | AG-348 (24h ex<br>vivo) | Mean fold increase in ATP      | 1.5-fold (range<br>1.0-2.2) | [4][7][8] |
| Healthy Control<br>RBCs               | AG-348 (24h ex<br>vivo) | Mean fold increase in ATP      | 1.6-fold (range<br>1.4-1.8) | [4][7][8] |
| PK-Deficient<br>RBCs                  | AG-348 (6h ex<br>vivo)  | Mean fold increase in ATP      | 1.4-fold (range<br>1.0-2.3) | [7]       |
| Healthy Control<br>RBCs               | AG-348 (6h ex<br>vivo)  | Mean fold increase in ATP      | 1.5-fold (range<br>1.3-1.7) | [7]       |

Table 3: Effects on PK Enzymatic Activity in Red Blood Cells

| Cell Type                             | Treatment                     | Parameter                               | Value                       | Reference |
|---------------------------------------|-------------------------------|-----------------------------------------|-----------------------------|-----------|
| PK-Deficient<br>RBCs (15<br>patients) | AG-348 (24h ex<br>vivo)       | Mean fold increase in PK activity       | 1.8-fold (range<br>1.2-3.4) | [4][7][8] |
| PK-Deficient<br>RBCs                  | AG-348 (10 μM,<br>6h ex vivo) | Mean fold increase in PK activity       | 1.3-fold (range<br>1.0-2.0) | [4]       |
| Healthy Control<br>RBCs               | AG-348 (24h ex<br>vivo)       | Mean fold<br>increase in PK<br>activity | 2.3-fold (range<br>1.2-7.1) | [4]       |

Table 4: Effects on PK Thermostability in Red Blood Cells



| Cell Type            | Treatment        | Parameter                                 | Value           | Reference |
|----------------------|------------------|-------------------------------------------|-----------------|-----------|
| PK-Deficient<br>RBCs | AG-348 (ex vivo) | Increase in residual activity vs. vehicle | 1.4 to >10-fold | [7][8]    |
| PK-Deficient         | AG-348 (2 μM,    | Mean residual                             | 58% (range 0-   | [9]       |
| RBCs                 | 2h in lysates)   | PK activity                               | 115%)           |           |
| Healthy Control      | AG-348 (2 μM,    | Mean residual                             | 106% (range 99- | [9]       |
| RBCs                 | 2h in lysates)   | PK activity                               | 111%)           |           |

# **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

## **Recombinant PKR Activity Assay**

Objective: To determine the direct activating effect of Mitapivat on purified recombinant PKR enzyme.

#### Methodology:

- Recombinantly express and purify wild-type PKR enzyme.
- Prepare a reaction mixture containing a buffer system (e.g., Tris-HCl), co-factors (e.g., MgCl2, KCl), substrates (phosphoenolpyruvate [PEP] and adenosine diphosphate [ADP]), and the coupling enzyme lactate dehydrogenase (LDH).
- Add varying concentrations of Mitapivat (AG-348) or DMSO (vehicle control) to the reaction mixture.
- Initiate the reaction by adding the purified PKR enzyme.
- Monitor the rate of NADH oxidation to NAD+ (a product of the LDH-coupled reaction) by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the enzyme activity and plot it against the Mitapivat concentration.



 Determine the AC50 value (the concentration of Mitapivat that produces 50% of the maximum activation) by fitting the data to a dose-response curve.[1]

### Ex Vivo Treatment of Red Blood Cells

Objective: To assess the effect of Mitapivat on PK activity and ATP levels in intact red blood cells from healthy donors and patients with PK deficiency.

#### Methodology:

- Collect whole blood samples from healthy volunteers or patients with a confirmed diagnosis
  of PK deficiency.
- Isolate RBCs by centrifugation and washing to remove plasma and other blood components.
- Resuspend the purified RBCs or use whole blood in a suitable buffer (e.g., phosphate-buffered saline with glucose, adenine, and mannitol) for incubation.[10]
- Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (e.g., up to 10 μM) or DMSO as a control for specified durations (e.g., 6, and 24 hours).[4][10]
- Following incubation, lyse the RBCs to prepare cell lysates.
- Measure PK activity in the lysates using a spectrophotometric assay similar to the one described for the recombinant enzyme, often with a low, non-saturating concentration of the substrate PEP (e.g., 0.5 mM) to be more sensitive to activators.[4]
- Measure intracellular ATP levels in the lysates using a commercially available luminescencebased assay, such as the CellTiter-Glo® assay.[10]
- Normalize the results to the amount of protein or hemoglobin in the lysate.

## **PKR Thermostability Assay**

Objective: To evaluate the effect of Mitapivat on the stability of the PKR enzyme, which is often reduced in PK deficiency.

Methodology:



- Prepare RBC lysates from patients and healthy controls.
- Incubate the lysates with Mitapivat (e.g., 2 μM) or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[9]
- Subject the treated lysates to a heat challenge at a specific temperature (e.g., 53°C) for a
  defined duration.
- Measure the remaining (residual) PK activity in the heat-treated lysates using the standard PK activity assay.
- Express the residual activity as a percentage of the activity in a non-heat-treated control sample. An increase in residual activity in the Mitapivat-treated samples indicates enhanced enzyme stability.[7][9]

Visualizations: Pathways and Workflows
Glycolytic Pathway and Mitapivat's Mechanism of Action





Click to download full resolution via product page



Caption: Mitapivat allosterically activates PKR, enhancing the conversion of PEP to pyruvate and boosting ATP production.

# **Experimental Workflow for Ex Vivo RBC Studies**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Facebook [cancer.gov]
- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes | Haematologica [haematologica.org]
- 8. scispace.com [scispace.com]
- 9. thalassaemia.org.cy [thalassaemia.org.cy]
- 10. haematologica.org [haematologica.org]
- To cite this document: BenchChem. [Early In Vitro Efficacy of Mitapivat (AG-348): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#early-in-vitro-studies-of-mitapivat-ag-348-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com